molecular formula C13H8N4O3 B14310438 (4-Azido-3-nitrophenyl)(phenyl)methanone CAS No. 112253-16-4

(4-Azido-3-nitrophenyl)(phenyl)methanone

Cat. No.: B14310438
CAS No.: 112253-16-4
M. Wt: 268.23 g/mol
InChI Key: ZCFMBBXOJCEBLQ-UHFFFAOYSA-N
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Description

(4-Azido-3-nitrophenyl)(phenyl)methanone is an organic compound that features both azido and nitro functional groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Azido-3-nitrophenyl)(phenyl)methanone typically involves multi-step organic reactions. One common method includes the nitration of (phenyl)methanone to introduce the nitro group, followed by azidation to introduce the azido group. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and safety, often involving automated systems to handle the hazardous azido and nitro groups.

Chemical Reactions Analysis

Types of Reactions

(4-Azido-3-nitrophenyl)(phenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents.

    Substitution: The azido group can participate in substitution reactions, often forming new bonds with other molecules.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or alcohols can react with the azido group under mild conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted phenylmethanone derivatives.

Scientific Research Applications

(4-Azido-3-nitrophenyl)(phenyl)methanone has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Employed in bioconjugation techniques to label biomolecules.

    Medicine: Investigated for its potential use in drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Azido-3-nitrophenyl)(phenyl)methanone involves its ability to form reactive intermediates such as nitrenes upon photolysis or thermolysis. These intermediates can then interact with various molecular targets, leading to the formation of covalent bonds with biomolecules or other substrates. This property makes it useful in bioconjugation and surface modification applications.

Comparison with Similar Compounds

Similar Compounds

  • (4-Fluoro-3-nitrophenyl)azide
  • (4-Chloro-3-nitrophenyl)(phenyl)methanone
  • (3,4-Dihydroxy-2-nitrophenyl)(phenyl)methanone

Uniqueness

(4-Azido-3-nitrophenyl)(phenyl)methanone is unique due to the presence of both azido and nitro groups, which confer distinct reactivity and versatility in chemical synthesis and applications. Its ability to form reactive intermediates like nitrenes sets it apart from other similar compounds, making it particularly valuable in bioconjugation and materials science.

Properties

CAS No.

112253-16-4

Molecular Formula

C13H8N4O3

Molecular Weight

268.23 g/mol

IUPAC Name

(4-azido-3-nitrophenyl)-phenylmethanone

InChI

InChI=1S/C13H8N4O3/c14-16-15-11-7-6-10(8-12(11)17(19)20)13(18)9-4-2-1-3-5-9/h1-8H

InChI Key

ZCFMBBXOJCEBLQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)N=[N+]=[N-])[N+](=O)[O-]

Origin of Product

United States

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